molecular formula C10H9F4NO2 B13777493 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide CAS No. 919486-92-3

3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide

Katalognummer: B13777493
CAS-Nummer: 919486-92-3
Molekulargewicht: 251.18 g/mol
InChI-Schlüssel: WKSIETTVFSZWKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide typically involves the reaction of 3-fluoro-4-methoxyaniline with 3,3,3-trifluoropropanoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols or ketones .

Wirkmechanismus

The mechanism by which 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, 3,3,3-Trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide is unique due to the presence of both trifluoromethyl and fluoro groups, which impart distinct chemical and physical properties. These features can enhance its reactivity and stability, making it more suitable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

919486-92-3

Molekularformel

C10H9F4NO2

Molekulargewicht

251.18 g/mol

IUPAC-Name

3,3,3-trifluoro-N-(3-fluoro-4-methoxyphenyl)propanamide

InChI

InChI=1S/C10H9F4NO2/c1-17-8-3-2-6(4-7(8)11)15-9(16)5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)

InChI-Schlüssel

WKSIETTVFSZWKP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)CC(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.